1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone
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Overview
Description
1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone is a complex organic compound that features a triazole ring, a nitrophenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Ethanone Moiety: The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, alcohols, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted ethanones.
Scientific Research Applications
1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-aminophenyl}ethanone: Similar structure but with an amino group instead of a nitro group.
1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-chlorophenyl}ethanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone is unique due to its combination of a triazole ring, a nitrophenyl group, and an ethanone moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H10N4O3S |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C11H10N4O3S/c1-7(16)8-3-4-10(9(5-8)15(17)18)19-11-13-12-6-14(11)2/h3-6H,1-2H3 |
InChI Key |
HNBBOOMNWZJLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NN=CN2C)[N+](=O)[O-] |
Origin of Product |
United States |
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